molecular formula C16H11N3O3 B1451148 Para Red D6 CAS No. 1014689-16-7

Para Red D6

Cat. No.: B1451148
CAS No.: 1014689-16-7
M. Wt: 299.31 g/mol
InChI Key: WOTPFVNWMLFMFW-TYQBUVJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Para Red D6, also known as naphthyl-D6, is a deuterated compound of Para Red. Para Red itself is an azo dye, which was the first azo dye discovered in 1880 by von Gallois and Ullrich. It is known for its brilliant red color and is used to dye cellulose fabrics . The deuterated version, this compound, is used in various scientific applications due to its stable isotopic properties .

Chemical Reactions Analysis

Para Red D6 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Para Red D6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in various chemical reactions due to its stable isotopic properties.

    Biology: Employed in biological studies to track the movement and interaction of molecules within cells.

    Medicine: Utilized in drug development and testing to understand the pharmacokinetics and pharmacodynamics of new compounds.

    Industry: Applied in the production of dyes and pigments for textiles and other materials

Mechanism of Action

The mechanism of action of Para Red D6 involves its interaction with specific molecular targets and pathways. As an azo dye, it can bind to various substrates and undergo chemical transformations that result in color changes. These interactions are often used in analytical chemistry to detect and quantify different compounds .

Comparison with Similar Compounds

Para Red D6 is similar to other azo dyes, such as Sudan I and Orange II. it is unique due to its deuterated nature, which provides enhanced stability and allows for more precise tracking in scientific studies. Other similar compounds include:

This compound stands out due to its specific isotopic labeling, making it a valuable tool in various research fields.

Properties

IUPAC Name

(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-nitrophenyl)hydrazinylidene]naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,17H/b18-16-/i1D,2D,3D,4D,5D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHQDMGGRZPFAW-YNUXJZMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)[N+](=O)[O-])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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